(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazolone core. The final step involves the reaction of the pyrazolone with 2-hydroxyethylamine under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating conditions such as inflammation, cancer, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- **this compound
Uniqueness
This compound is unique due to its specific structural features, such as the pyrazolone core and the hydroxyethyl group. These features confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H21N3O3/c1-14(21-12-13-24)18-19(15-6-4-3-5-7-15)22-23(20(18)25)16-8-10-17(26-2)11-9-16/h3-11,22,24H,12-13H2,1-2H3 |
InChI Key |
SZPREMRYQORMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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